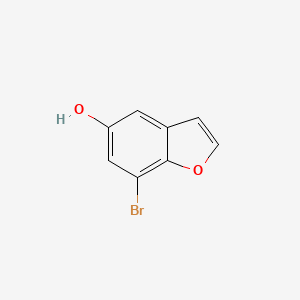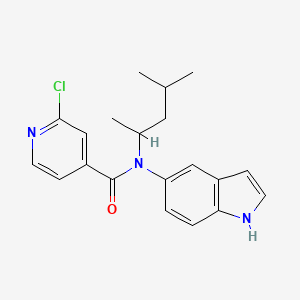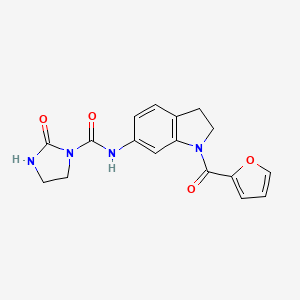
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea is a chemical compound with the molecular formula C17H19FN2O2. It is also known as TAK-659 and is a potent inhibitor of the enzyme BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
TAK-659 works by inhibiting the activity of BTK, a crucial enzyme in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. By inhibiting BTK, TAK-659 prevents the activation of B cells and reduces the production of antibodies. This can be beneficial in the treatment of diseases where B cells play a harmful role, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce the production of cytokines, which are proteins that play a critical role in the immune response. TAK-659 has also been shown to inhibit the activation of T cells, another type of white blood cell that plays a crucial role in the immune response. These effects can be beneficial in the treatment of diseases where the immune response is harmful, such as autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of BTK, which makes it useful for studying the role of B cells in various diseases. Another advantage is that it has been extensively studied in preclinical models and has shown promising results. One limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood. Another limitation is that it is a complex molecule that requires careful synthesis and optimization to achieve high yields.
Orientations Futures
There are several future directions for the study of TAK-659. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to study its safety and efficacy in clinical trials. Additionally, further research is needed to understand the mechanisms underlying its biochemical and physiological effects and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 3-fluoroaniline with 2-methoxyethanol in the presence of a base to form 2-(3-fluorophenyl)-2-methoxyethanol. The resulting compound is then treated with o-tolyl isocyanate to form 1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea. The synthesis of TAK-659 is a multistep process that requires careful optimization to achieve high yields.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. TAK-659 has also been shown to enhance the effectiveness of other cancer treatments when used in combination.
Propriétés
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-6-3-4-9-15(12)20-17(21)19-11-16(22-2)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAKIXCNYGSSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2906285.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)
![N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2906287.png)
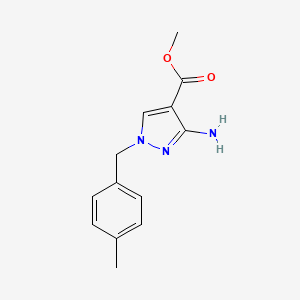
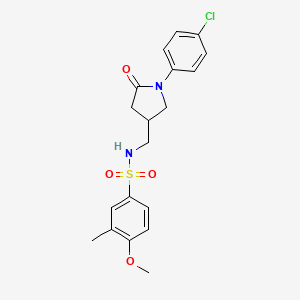
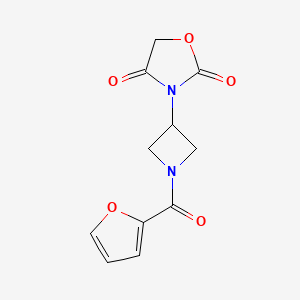
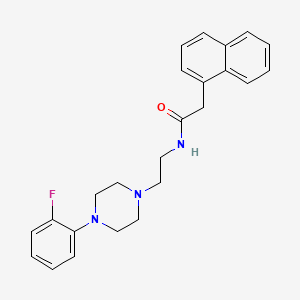
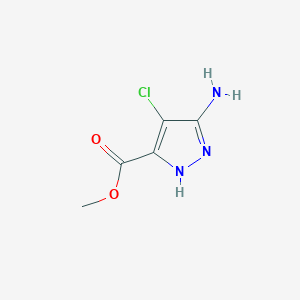
![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)
![N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2906295.png)
